
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine is a chiral amine compound that features a cyclohexyl group, a diphenylphosphino group, and a benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine, benzyl chloride, and diphenylphosphine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the benzyl or cyclohexyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the benzyl or cyclohexyl groups.
Substitution: Substituted benzyl derivatives.
科学研究应用
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Medicine: Investigated for its potential use in pharmaceuticals due to its chiral properties.
Industry: Used in the synthesis of fine chemicals and specialty materials.
作用机制
The mechanism of action of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine depends on its application:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.
Biological Activity: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)ethyl)ethanamine: Similar structure but with an ethyl group instead of a benzyl group.
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)propyl)ethanamine: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness
Structural Features: The presence of the benzyl group and the diphenylphosphino group makes it unique compared to other chiral amines.
Applications: Its specific structure may offer unique advantages in catalysis and asymmetric synthesis compared to similar compounds.
属性
分子式 |
C27H32NP |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
(1S)-1-cyclohexyl-N-[(2-diphenylphosphanylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C27H32NP/c1-22(23-13-5-2-6-14-23)28-21-24-15-11-12-20-27(24)29(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h3-4,7-12,15-20,22-23,28H,2,5-6,13-14,21H2,1H3/t22-/m0/s1 |
InChI 键 |
KTRFJEDCTHCNJI-QFIPXVFZSA-N |
手性 SMILES |
C[C@@H](C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC(C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
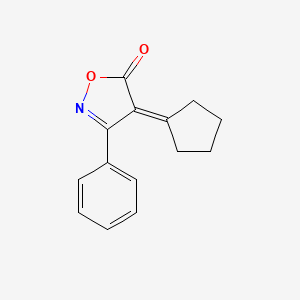
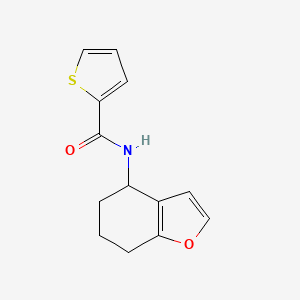

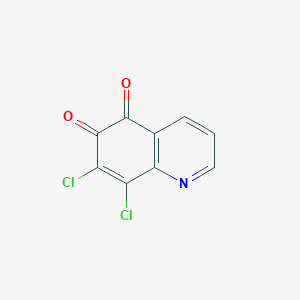
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
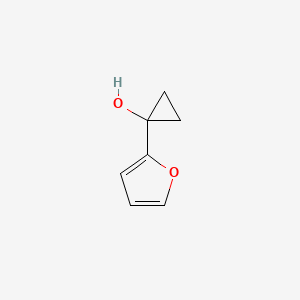
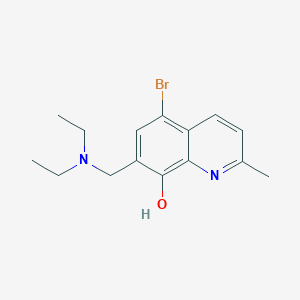

![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)
![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
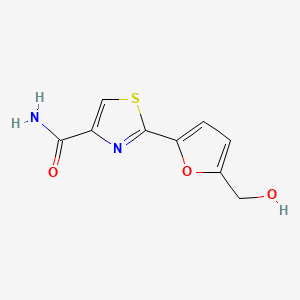
![1-(Benzo[d]oxazol-3(2H)-yl)ethanone](/img/structure/B12891513.png)

